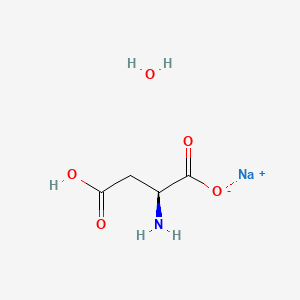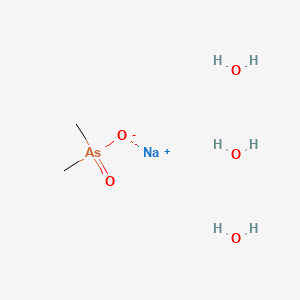![molecular formula C8H6N2O2 B1292559 Acide 1H-pyrrolo[2,3-b]pyridine-6-carboxylique CAS No. 898746-35-5](/img/structure/B1292559.png)
Acide 1H-pyrrolo[2,3-b]pyridine-6-carboxylique
Vue d'ensemble
Description
1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Médecine : Applications thérapeutiques potentielles
L'acide 1H-pyrrolo[2,3-b]pyridine-6-carboxylique s'avère prometteur dans le domaine médical en raison de son activité biologique. Les composés contenant ce groupement peuvent être bénéfiques pour réduire les niveaux de glucose dans le sang, ce qui peut être appliqué dans la prévention et le traitement de maladies telles que le diabète de type 1, le diabète lié à l'obésité, la dyslipidémie diabétique et les maladies cardiovasculaires .
Science des matériaux : Synthèse de matériaux avancés
En science des matériaux, l'this compound peut être un précurseur pour la synthèse de matériaux avancés. Ses dérivés sont étudiés pour leur potentiel en tant qu'inhibiteurs du récepteur du facteur de croissance des fibroblastes, ce qui pourrait avoir des implications dans le développement de nouveaux matériaux dotés de fonctions biologiques spécifiques .
Biochimie : Inhibition et activation enzymatiques
En biochimie, les dérivés de l'this compound ont été étudiés pour leur rôle dans l'inhibition enzymatique, en particulier dans la recherche sur le cancer où ils peuvent inhiber certains facteurs de croissance et voies impliquées dans le développement tumoral .
Pharmacologie : Développement et optimisation des médicaments
Les applications pharmacologiques de l'this compound comprennent le développement et l'optimisation des médicaments. Ses dérivés ont été évalués pour leur potentiel en tant qu'inhibiteurs puissants de diverses cibles médicamenteuses, offrant une voie pour le développement de nouveaux agents pharmacologiques .
Mécanisme D'action
Target of Action
The primary targets of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways . 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid derivatives have shown potent inhibitory activity against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively .
Biochemical Pathways
The activation of FGFRs leads to the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is known that compound 4h, a derivative of 1h-pyrrolo[2,3-b]pyridine-6-carboxylic acid, has a low molecular weight , which could be beneficial for its bioavailability and subsequent optimization.
Result of Action
In vitro studies have shown that compound 4h inhibited breast cancer 4T1 cell proliferation and induced apoptosis . Furthermore, it significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
It is known that the fgfr signaling pathway is an important and proven target for cancer therapeutics . Therefore, the efficacy of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid derivatives could be influenced by factors such as the presence of other medications, the patient’s health status, and genetic factors that affect FGFR expression and function.
Analyse Biochimique
Biochemical Properties
1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . The compound forms hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of these receptors . This interaction inhibits the autophosphorylation of tyrosine residues, thereby blocking downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt .
Cellular Effects
1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid has been observed to exert significant effects on various cell types, particularly cancer cells. In breast cancer 4T1 cells, the compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion capabilities of these cells . The compound’s impact on cell signaling pathways, such as the inhibition of FGFR signaling, plays a crucial role in these cellular effects.
Molecular Mechanism
At the molecular level, 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid exerts its effects primarily through the inhibition of FGFRs. By binding to the hinge region of these receptors, the compound prevents the autophosphorylation of tyrosine residues, which is essential for the activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation, migration, and invasion in cancer cells . Additionally, the compound’s interaction with FGFRs results in changes in gene expression related to cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated sustained inhibition of FGFR signaling and consistent effects on cell proliferation and apoptosis
Dosage Effects in Animal Models
Studies on the dosage effects of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid in animal models have revealed a dose-dependent response. At lower doses, the compound effectively inhibits FGFR signaling without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is involved in metabolic pathways related to its interaction with FGFRs. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, followed by conjugation reactions that facilitate its excretion . These metabolic processes ensure the compound’s clearance from the body while maintaining its biochemical activity.
Transport and Distribution
Within cells and tissues, 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to diffuse across cell membranes, where it accumulates in target tissues such as tumors . This selective distribution enhances its therapeutic potential by concentrating its effects on cancer cells while minimizing systemic exposure.
Subcellular Localization
The subcellular localization of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is primarily within the cytoplasm, where it interacts with FGFRs . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its effective binding to the receptors . This precise localization is critical for the compound’s inhibitory activity and its overall biochemical effects.
Propriétés
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJMQIKMKHNGDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646551 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898746-35-5 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid](/img/structure/B1292477.png)













